

Technical Monograph: (S)-2-(2,4-Dichlorophenyl)piperidine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(2,4-Dichlorophenyl)piperidine

CAS No.: 383128-61-8

Cat. No.: B12102648

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CAS Number: 1228558-73-3

Part 1: Executive Summary

(S)-2-(2,4-Dichlorophenyl)piperidine (CAS 1228558-73-3) is a high-value chiral intermediate belonging to the 2-arylpiperidine class. This structural motif is a privileged pharmacophore in medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS) agents, including Dopamine/Norepinephrine Reuptake Inhibitors (DNRI) and Neurokinin-1 (NK1) receptor antagonists.

The presence of the 2,4-dichlorophenyl moiety at the C2 position of the piperidine ring imparts significant lipophilicity and metabolic stability, often enhancing the potency and selectivity of the resulting pharmaceutical agents compared to their unsubstituted phenyl analogs. This monograph details the physicochemical properties, asymmetric synthesis, analytical profiling, and handling protocols for this compound, designed for researchers in drug discovery and process chemistry.

Part 2: Chemical Identity & Physicochemical Properties

Nomenclature & Identification

Parameter	Detail
IUPAC Name	(2S)-2-(2,4-Dichlorophenyl)piperidine
Common Name	(S)-2,4-DCP-Piperidine
CAS Number	1228558-73-3
Molecular Formula	C ₁₁ H ₁₃ Cl ₂ N
Molecular Weight	230.13 g/mol
Chirality	(S)-Enantiomer
SMILES	<chem>C1C=CC(Cl)=CC([C@@H]2NCCCC2)=C1</chem>

Physicochemical Data

Property	Value (Experimental/Predicted)
Appearance	Colorless to pale yellow oil (Free base); White solid (HCl salt)
Boiling Point	310.5 ± 35.0 °C (Predicted at 760 mmHg)
Density	1.2 ± 0.1 g/cm ³
pKa (Conjugate Acid)	~9.5 (Piperidine nitrogen)
LogP	3.42 (Predicted)
Solubility	Soluble in MeOH, DCM, DMSO; Sparingly soluble in water (Free base)

Part 3: Synthetic Pathways & Manufacturing

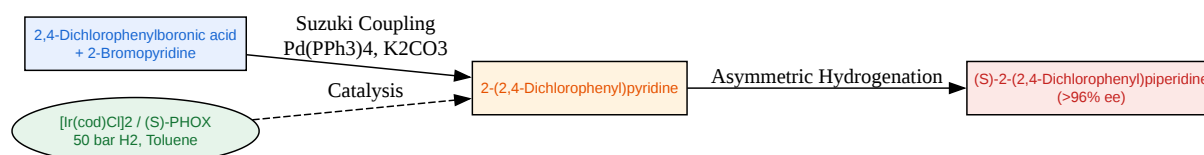
The synthesis of enantiopure 2-arylpiperidines is a critical challenge. For CAS 1228558-73-3, the (S)-configuration is essential for biological activity in specific targets (e.g., NK1 receptors).

Two primary routes are validated: Asymmetric Hydrogenation (Scalable) and Classical Resolution (Bench-scale).

Route A: Iridium-Catalyzed Asymmetric Hydrogenation (Preferred)

This route utilizes the hydrogenation of the corresponding pyridine precursor, 2-(2,4-dichlorophenyl)pyridine, using a chiral Iridium phosphine-oxazoline (Ir-PHOX) complex. This method ensures high enantiomeric excess (ee > 96%).

Reaction Scheme (DOT Diagram)



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Figure 1: Asymmetric synthesis of (S)-2-(2,4-Dichlorophenyl)piperidine via Iridium-catalyzed hydrogenation.

Detailed Protocol:

- Suzuki Coupling: React 2,4-dichlorophenylboronic acid (1.1 eq) with 2-bromopyridine (1.0 eq) in Toluene/Water (4:1) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2.0 eq) at 90°C for 12h. Isolate the pyridine intermediate.
- Hydrogenation:
 - Catalyst Prep: Mix [Ir(cod)Cl]₂ (1 mol%) and (S)-PHOX ligand (2.2 mol%) in anhydrous DCM under Argon. Stir for 30 min.
 - Reaction: Transfer the pyridine substrate and catalyst solution to a high-pressure autoclave. Add Toluene.

- Pressurization: Purge with H₂ (3x), then pressurize to 50 bar (725 psi).
- Incubation: Stir at room temperature for 24 hours.
- Workup: Vent H₂, concentrate in vacuo.
- Purification: Flash chromatography (SiO₂, DCM/MeOH/NH₄OH 95:5:0.5) yields the (S)-enantiomer.

Route B: Classical Resolution (Bench-Scale)

For laboratories without high-pressure hydrogenation capabilities, resolution of the racemic amine using chiral tartaric acid derivatives is effective.

- Racemic Synthesis: Hydrogenation of 2-(2,4-dichlorophenyl)pyridine using PtO₂/H₂ (acetic acid) yields the racemate.
- Resolution:
 - Dissolve racemate in hot Ethanol.
 - Add (L)-(+)-Tartaric acid (0.5 eq) or (S,S)-Di-p-anisoyltartaric acid.
 - Allow to crystallize slowly at 4°C.
 - Filter the salt. Recrystallize 2x from EtOH to upgrade ee to >98%.
 - Free base liberation: Treat salt with 1M NaOH and extract with DCM.

Part 4: Therapeutic & Industrial Applications

The (S)-2-(2,4-Dichlorophenyl)piperidine scaffold is a versatile building block in the synthesis of bioactive molecules.

Neurokinin-1 (NK1) Receptor Antagonists

The 2-phenylpiperidine core is critical for high-affinity binding to the NK1 receptor (Substance P antagonist).

- Mechanism: The piperidine nitrogen forms a salt bridge with the receptor, while the 2-aryl group occupies a hydrophobic pocket.
- Relevance: The (2,4-dichloro) substitution provides enhanced metabolic stability against CYP450 oxidation compared to the unsubstituted phenyl ring, extending the half-life of derived drugs (e.g., analogs of CP-99,994).

Monoamine Transporter Inhibitors (DNRI)

2-Arylpiperidines are potent inhibitors of Dopamine (DAT) and Norepinephrine (NET) transporters.

- SAR Insight: The (S)-configuration of 2-arylpiperidines typically exhibits higher potency for DAT inhibition compared to the (R)-enantiomer (similar to the eutomer of methylphenidate).
- Application: Development of therapeutics for ADHD, narcolepsy, or treatment-resistant depression.

Chiral Auxiliaries

Due to the steric bulk of the 2,4-dichlorophenyl group, this amine serves as an effective chiral auxiliary or organocatalyst in asymmetric aldol reactions and Michael additions.

Part 5: Analytical Profiling & Quality Control

To ensure the integrity of the (S)-enantiomer, rigorous chiral analysis is required.

Chiral HPLC Method

Parameter	Condition
Column	Daicel Chiralpak AD-H (4.6 x 250 mm, 5 μ m)
Mobile Phase	n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate	1.0 mL/min
Detection	UV @ 220 nm
Temperature	25°C
Retention Times	(R)-Enantiomer: ~8.5 min (S)-Enantiomer: ~11.2 min

NMR Characterization (Free Base)

- ^1H NMR (400 MHz, CDCl_3): δ 7.45 (d, $J=2.1$ Hz, 1H), 7.38 (d, $J=8.4$ Hz, 1H), 7.22 (dd, $J=8.4$, 2.1 Hz, 1H), 3.98 (dd, $J=10.2$, 2.8 Hz, 1H), 3.20 (d, $J=12.0$ Hz, 1H), 2.85 (td, $J=12.0$, 2.8 Hz, 1H), 1.90-1.50 (m, 6H).
- Interpretation: The doublet of doublets at 3.98 ppm corresponds to the benzylic proton at C2, diagnostic of the 2-arylpiperidine structure.

Part 6: Safety & Handling (MSDS Summary)

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.
Eye Irritation	H319	Causes serious eye irritation.
STOT-SE	H335	May cause respiratory irritation.

Handling Protocols:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
- Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Piperidines can absorb CO₂ from the air to form carbamates.
- Spill: Absorb with sand/vermiculite. Neutralize with dilute acetic acid if necessary before disposal.

References

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- To cite this document: BenchChem. [Technical Monograph: (S)-2-(2,4-Dichlorophenyl)piperidine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12102648/docs#technical-monograph-s-2-2-4-dichlorophenyl-piperidine\]](https://www.benchchem.com/product/b12102648/docs#technical-monograph-s-2-2-4-dichlorophenyl-piperidine)

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